(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a dimethylpentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Introduction of fluorine atoms: The fluorine atoms are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the dimethylpentanoic acid backbone: The backbone is constructed through a series of reactions, including alkylation, oxidation, and esterification.
Deprotection and final product formation: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the carbonyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Altering cellular processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound with a similar Boc protecting group.
N-Boc-hydroxylamine: Another Boc-protected compound used in organic synthesis.
Methyl carbamate: A simpler carbamate derivative with different properties.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is unique due to its specific combination of functional groups, including the Boc protecting group, fluorine atoms, and dimethylpentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H21F2NO4 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2S)-5,5-difluoro-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-7(8(16)17)6-12(4,5)9(13)14/h7,9H,6H2,1-5H3,(H,15,18)(H,16,17)/t7-/m0/s1 |
InChI Key |
LACSKDASCVKEFB-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)C(F)F)C(=O)O |
Origin of Product |
United States |
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